molecular formula C24H41NO6 B15341442 N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester CAS No. 172900-82-2

N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester

Cat. No.: B15341442
CAS No.: 172900-82-2
M. Wt: 439.6 g/mol
InChI Key: UADKVPSGPVRNOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane or methanol and is carried out at a temperature range of 2-8°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentylcarbamate
  • tert-Butyl (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentylcarbamate

Uniqueness

N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

172900-82-2

Molecular Formula

C24H41NO6

Molecular Weight

439.6 g/mol

IUPAC Name

tert-butyl N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamate

InChI

InChI=1S/C24H41NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,17,19-20,26H,8,11-13,15-16H2,1-7H3,(H,25,27)

InChI Key

UADKVPSGPVRNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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